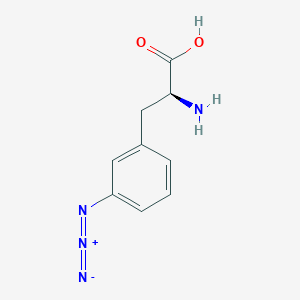

3-Azido-L-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-3-(3-azidophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c10-8(9(14)15)5-6-2-1-3-7(4-6)12-13-11/h1-4,8H,5,10H2,(H,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCKZFDZBDTBTI-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=[N+]=[N-])CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N=[N+]=[N-])C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Azido-L-phenylalanine: Synthesis, Bioorthogonal Applications, and Experimental Protocols

This guide provides a comprehensive technical overview of 3-Azido-L-phenylalanine, a non-canonical amino acid that serves as a powerful tool for chemical biologists, protein engineers, and drug development professionals. We will delve into its chemical properties, provide a detailed representative synthesis, and explore its applications in site-specific protein modification and bioorthogonal chemistry, complete with actionable experimental protocols.

Introduction: The Power of the Azide Handle in Phenylalanine

The introduction of bioorthogonal functional groups into biomolecules has revolutionized our ability to study and manipulate biological systems. Among these, the azide group stands out for its small size, stability in biological environments, and versatile reactivity in "click chemistry" reactions. This compound, the meta-isomer of the more commonly used 4-Azido-L-phenylalanine, offers a unique spatial presentation of the azide moiety from the peptide backbone, providing an alternative for probing and engineering protein structure and function.

This unnatural amino acid can be incorporated into proteins using the cell's own translational machinery through genetic code expansion. Once incorporated, the azide group serves as a chemical handle for a variety of modifications, including the attachment of fluorescent probes, affinity tags, and drug molecules, with high specificity and efficiency.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 53774-67-7 | [1][2] |

| Molecular Formula | C₉H₁₀N₄O₂ | [1] |

| Molecular Weight | 206.2 g/mol | [1][3] |

| Appearance | White to off-white solid (presumed) | General knowledge |

| Solubility | Expected to be soluble in water, DMSO, and DMF | [2] (for 4-azido isomer) |

Synthesis of this compound: A Representative Protocol

Detailed Experimental Protocol (Representative)

Step 1: Protection of 3-Amino-L-phenylalanine

-

Esterification: Suspend 3-Amino-L-phenylalanine in methanol and cool to 0 °C. Add thionyl chloride dropwise and stir at room temperature until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to yield the methyl ester hydrochloride.

-

Boc-Protection: Dissolve the methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water). Add a base such as triethylamine or sodium bicarbonate, followed by di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature until the starting material is consumed. Extract the product with an organic solvent, wash, dry, and concentrate to obtain N-Boc-3-Amino-L-phenylalanine methyl ester.[4]

Step 2: Diazotization and Azidation (Sandmeyer Reaction)

-

Diazotization: Dissolve the protected amino acid in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes to form the diazonium salt in situ.[5][6]

-

Azidation: In a separate flask, dissolve sodium azide in water and cool to 0-5 °C. Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed. Allow the reaction to stir and slowly warm to room temperature.[6][7]

Step 3: Deprotection and Purification

-

Hydrolysis: After the azidation is complete, add a base such as lithium hydroxide (LiOH) to hydrolyze the methyl ester. Monitor the reaction by TLC.

-

Acidification and Boc-Deprotection: Acidify the reaction mixture to quench the excess base and then treat with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to remove the Boc protecting group.[4]

-

Purification: Purify the final product, this compound, by recrystallization or ion-exchange chromatography.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. The azide group typically shows a characteristic sharp peak around 2100 cm⁻¹ in the IR spectrum.[8]

Site-Specific Incorporation into Proteins

A primary application of this compound is its site-specific incorporation into proteins, which is achieved by expanding the genetic code of a host organism (e.g., E. coli or mammalian cells). This process requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound and recognizes a unique codon, typically the amber stop codon (UAG).

Protocol for Protein Expression with this compound

-

Plasmid Preparation: Prepare two plasmids: one containing the gene of interest with an in-frame amber (TAG) codon at the desired site of incorporation, and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for azidophenylalanine.

-

Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both plasmids.

-

Cell Culture: Grow the transformed cells in a minimal medium to mid-log phase.

-

Induction: Induce protein expression with IPTG (or another appropriate inducer) and simultaneously supplement the culture medium with this compound (typically 1-2 mM).

-

Harvest and Purification: After a period of expression (e.g., 4-16 hours), harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Verification: Confirm the incorporation of this compound by mass spectrometry (expecting a mass shift) and/or Western blot analysis after click chemistry with a tagged alkyne.[9][10]

Applications in Bioorthogonal Chemistry

The azide group of this compound is a versatile handle for two major classes of bioorthogonal reactions: cycloadditions and photoaffinity labeling.

Azide-Alkyne Cycloadditions ("Click Chemistry")

This powerful and highly specific reaction forms a stable triazole linkage between the azide-containing protein and an alkyne-tagged molecule of interest (e.g., a fluorophore, biotin, or drug).

a) Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a highly efficient reaction but requires a copper catalyst, which can be toxic to living cells. It is ideal for in vitro applications.

b) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with azides without the need for a catalyst, making it suitable for both in vitro and in vivo labeling.[9]

Photoaffinity Labeling

Upon irradiation with UV light, the aryl azide group of this compound forms a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, making it an excellent tool for identifying and mapping protein-protein or protein-ligand interactions.[5][7]

Safety and Handling

Azido compounds are energetically unstable and should be handled with caution.

-

Potential Hazards: Organic azides can be explosive, especially when heated or subjected to shock. They are also potentially toxic.[11]

-

Recommended Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Avoid heating azido compounds unless necessary and behind a blast shield.

-

Do not use metal spatulas to handle solid azides, as this can cause friction and detonation. Use plastic or ceramic spatulas instead.

-

Store this compound in a cool, dark, and dry place.[2]

-

Conclusion

This compound is a valuable addition to the toolkit of chemical biologists and drug discovery scientists. Its ability to be genetically encoded into proteins provides a precise and versatile method for introducing a bioorthogonal handle. This enables a wide range of applications, from fluorescently tracking proteins in living cells to identifying their binding partners and creating novel bioconjugates. While its synthesis requires careful handling, the scientific insights and technological advancements it facilitates are substantial.

References

-

Axios Research. This compound - CAS - 53774-67-7. [Link]

-

Letham, D. S., & Parker, C. W. (2009). The Synthesis of 3H-Labelled 8-Azido-N6-Benzyladenine and Related Compounds for Photoaffinity Labelling of Cytokinin-Binding Proteins. Molecules, 14(3), 1078–1093. [Link]

-

Mastitski, A., et al. (2015). Synthesis of aza-phenylalanine, aza-tyrosine, and aza-tryptophan precursors via hydrazine alkylation. Proceedings of the Estonian Academy of Sciences, 64(1), 64. [Link]

-

Wang, L., et al. (2022). Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents. Biochemical and Biophysical Research Communications, 618, 63-68. [Link]

-

Wikipedia contributors. (2023, November 28). Azidophenylalanine. In Wikipedia, The Free Encyclopedia. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 3080772, p-Azido-L-phenylalanine" PubChem, [Link].

-

Luo, Y., et al. (2021). Site-by-site tracking of signal transduction in an azidophenylalanine-labeled bacteriophytochrome with step-scan FTIR spectroscopy. Chemical Science, 12(10), 3623–3633. [Link]

-

Summers, S. R., et al. (2015). Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. Molecules, 20(8), 13687–13702. [Link]

-

Wang, Y., et al. (2023). Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging. Methods in Molecular Biology, 2690, 223-239. [Link]

-

Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Ge, S. S., et al. (2018). Proposed mechanisms of different types of photoaffinity labeling. ResearchGate. [Link]

-

Chatterjee, A., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology, 9(3), 625–630. [Link]

-

Zhang, M., & Zhang, W. (2017). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? Journal of Zhejiang University. Science. B, 18(4), 275–284. [Link]

-

ResearchGate. (2025). Facile and one-pot synthesis of aryl azides via diazotization of aromatic amine using cross-linked poly(4-vinylpyridine)-supported nitrite ion and azidation by a Sandmeyer-type reaction. [Link]

-

Fischli, W., et al. (1976). [The synthesis of 4'-azido-3',5'-ditritio-l-phenylalanine peptides as "photo-affinity probes" for ligand-receptor interaction (author's transl)]. Helvetica Chimica Acta, 59(3), 878–879. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie (International ed. in English), 48(38), 6974–6998. [Link]

-

He, Y., et al. (2022). Capture and mass spectrometry analysis of effector-substrate complexes using genetically incorporated photo-crosslinkers in host cells. STAR protocols, 3(4), 101826. [Link]

-

baseclick GmbH. 4-Azido-L-phenylalanine. [Link]

-

Sourav Sir's Classes. (2022, March 7). Protection and Deprotection of Amine with Mechanism | Protecting Group | Carbamates | Chemistry [Video]. YouTube. [Link]

-

Noble, B. B., et al. (2018). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Chemistry – A European Journal, 24(53), 14174-14182. [Link]

-

Banerjee, A., et al. (2015). Site Specific Genetic Incorporation of Azidophenylalanine in Schizosaccharomyces pombe. PloS one, 10(11), e0142495. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Azidophenylalanine - Wikipedia [en.wikipedia.org]

- 3. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

- 8. Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Site Specific Genetic Incorporation of Azidophenylalanine in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

- 11. p-Azido-L-phenylalanine | C9H10N4O2 | CID 3080772 - PubChem [pubchem.ncbi.nlm.nih.gov]

Precision Engineering of the Proteome: A Technical Guide to Non-Canonical Amino Acids in Click Chemistry

Executive Summary

The convergence of Genetic Code Expansion (GCE) and bioorthogonal "click" chemistry has fundamentally altered the landscape of protein engineering. By hijacking the translational machinery to incorporate non-canonical amino acids (ncAAs) carrying reactive handles (azides, alkynes, tetrazines, strained alkenes), researchers can now execute site-specific chemical conjugations with atomic precision. This guide serves as a technical blueprint for implementing these systems, moving beyond basic principles to address the causality of experimental design, kinetic considerations, and self-validating protocols for drug discovery and structural biology.

Part 1: The Chemical Toolbox – Selecting the Right Orthogonal Pair

The choice of ncAA is dictated by the downstream application. The three dominant bioorthogonal reaction classes—Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse Electron Demand Diels-Alder (IEDDA)—offer distinct trade-offs between kinetics, steric bulk, and biocompatibility.

Comparative Analysis of Bioorthogonal Chemistries

| Feature | CuAAC (Click) | SPAAC (Copper-Free) | IEDDA (Tetrazine Ligation) |

| Primary ncAA Handle | Azide (e.g., pAzF) or Alkyne | Azide (e.g., pAzF) | TCO-Lysine or Tetrazine-ncAA |

| Reaction Partner | Terminal Alkyne | Cyclooctyne (e.g., DBCO, BCN) | Tetrazine or TCO/SCO |

| Kinetics ( | |||

| Biocompatibility | Low (Cu(I) is cytotoxic) | High | Excellent |

| Steric Footprint | Small (minimal perturbation) | Medium (bulky cyclooctynes) | Large (bulky handles) |

| Primary Use Case | In vitro conjugation, ADCs | Live cell surface labeling | Intracellular imaging, rapid pulse-chase |

Key Non-Canonical Amino Acids

-

p-Azido-L-phenylalanine (pAzF): The workhorse of GCE. It is small, stable, and incorporated efficiently by the evolved Methanocaldococcus jannaschii (Mj) TyrRS/tRNA pair.

-

N-ε-(trans-cyclooct-2-en-1-yloxycarbonyl)-L-lysine (TCO*A): A lysine derivative containing a strained alkene. It reacts ultra-fast with tetrazines but requires the Methanosarcina barkeri (Mb) PylRS/tRNA system.

-

Tetrazine-containing ncAAs (Tet-v2.0): These allow the protein itself to carry the tetrazine, reacting with TCO-dyes. This is advantageous for fluorogenic labeling, where the dye (TCO-fluorophore) turns on only upon reaction.

Part 2: Mechanism of Incorporation – Genetic Code Expansion (GCE)[1][2]

To incorporate an ncAA, we must break the degeneracy of the genetic code. This is achieved using an Orthogonal Translation System (OTS) , typically comprising:

-

A "blank" codon (usually the Amber stop codon, UAG ) placed site-specifically in the Gene of Interest (GOI).

-

An orthogonal tRNA (e.g., tRNA

) that recognizes UAG but is not recognized by endogenous synthetases. -

An orthogonal aminoacyl-tRNA synthetase (aaRS) evolved to charge the orthogonal tRNA only with the specific ncAA.

Visualization: The GCE Workflow

The following diagram illustrates the flow of genetic information hijacked to incorporate pAzF.

Figure 1: The Genetic Code Expansion workflow.[1] An orthogonal plasmid system introduces the machinery (aaRS/tRNA) to suppress the UAG stop codon with an ncAA (pAzF), yielding a chemically reactive protein.

Part 3: Technical Protocol – Site-Specific Labeling with pAzF

This protocol utilizes the pEVOL system (a high-copy plasmid encoding the orthogonal MjTyrRS/tRNA pair) in E. coli BL21(DE3).

Phase 1: Construct Design & Transformation

-

Mutagenesis: Introduce a TAG codon at the desired site in your Gene of Interest (GOI) vector (e.g., pET vector).

-

Expert Insight: Avoid placing TAG near the N-terminus, as truncated byproducts (if suppression fails) will be hard to separate. Surface-exposed loops are ideal for labeling.

-

-

Co-transformation: Transform E. coli BL21(DE3) with both the pET-GOI and pEVOL-pAzF plasmids.

-

Selection: Plate on LB agar containing Chloramphenicol (34 µg/mL, for pEVOL) and Kanamycin or Ampicillin (for pET).

Phase 2: Expression & Incorporation

Causality: The timing of ncAA addition is critical. Adding it too early wastes reagent; adding it too late results in translation termination at the UAG codon.

-

Inoculation: Pick a single colony into 10 mL LB (+ antibiotics). Grow overnight at 37°C.

-

Scale-up: Dilute 1:100 into fresh media (e.g., 500 mL). Grow to OD

≈ 0.4–0.5. -

ncAA Addition: Dissolve pAzF (200 mg for 1 mM final conc.) in a minimal volume of 0.1 M NaOH, then neutralize with HCl or add directly to media if using a buffered stock.

-

Critical Step: Add pAzF before induction to ensure the intracellular pool is charged.

-

-

Induction: At OD

= 0.6–0.8, induce with 1 mM IPTG and 0.02% L-Arabinose (to induce the pEVOL synthetase). -

Expression: Incubate at 25–30°C for 12–16 hours.

-

Expert Insight: Lower temperatures favor protein folding and solubility, reducing the burden of the slower translation rate caused by amber suppression.

-

Phase 3: Purification & Labeling (SPAAC)

-

Lysis & Purification: Purify the protein via affinity chromatography (e.g., Ni-NTA).

-

Validation: Verify full-length protein vs. truncation via SDS-PAGE. Full-length presence confirms successful suppression.

-

-

Labeling Reaction:

-

Buffer: PBS pH 7.4 (Avoid Tris if using NHS-esters, but fine for Click).

-

Reagents: Mix Protein (10–50 µM) with DBCO-Fluorophore (2–5 equivalents).

-

Incubation: 4°C overnight or RT for 2–4 hours.

-

Quenching: Optional, remove excess dye via desalting column (PD-10) or dialysis.

-

Part 4: Advanced Applications in Drug Discovery

Antibody-Drug Conjugates (ADCs)

Traditional ADCs rely on random cysteine/lysine conjugation, yielding heterogeneous Drug-to-Antibody Ratios (DARs). GCE allows for DAR = 2.0 precision.

-

Workflow: Incorporate pAzF at heavy chain A118 or light chain S202. React with DBCO-MMAE (cytotoxin).

-

Benefit: Homogeneous ADCs show improved pharmacokinetics and therapeutic index compared to heterogeneous mixtures.

Live-Cell Protein Tracking

Using IEDDA chemistry (Tetrazine + TCO), researchers can track membrane receptor dynamics.

-

Protocol: Express Receptor-TAG in mammalian cells (HEK293) utilizing a specific eukaryotic plasmid system (e.g., pEF1a-PylRS/4xU6-tRNA). Label with SiR-Tetrazine (fluorogenic).

-

Result: The dye is non-fluorescent until it clicks with the TCO-receptor, creating a "wash-free" imaging system with high signal-to-noise ratio.

Part 5: Troubleshooting & Optimization

The "Truncation" Problem

-

Symptom: High levels of protein truncated at the UAG site.

-

Cause: The ribosome terminates translation before the orthogonal tRNA can suppress the codon (Release Factor 1 competition).

-

Solution: Use RF1-deficient strains (e.g., E. coli C321.ΔA) where the prfA gene is deleted or recoded. This dramatically increases ncAA incorporation efficiency.

Azide Reduction

-

Symptom: pAzF is incorporated, but click reaction fails.

-

Cause: In the reducing environment of the E. coli cytoplasm, the azide group (-N

) can be reduced to an amine (-NH -

Solution:

-

Minimize expression time.

-

Use IEDDA chemistry (Tetrazine/TCO) which is orthogonal to cellular reduction.

-

Perform labeling on the surface of live cells or immediately after lysis.

-

Near-Cognate Suppression (NCS)[3][4]

-

Symptom: Full-length protein is produced even without ncAA addition.

-

Cause: Endogenous tRNAs (e.g., Tyr, Gln) mis-read the UAG stop codon.

-

Solution: Increase the expression of the orthogonal tRNA (optimize plasmid copy number) or switch to a more distinct codon (e.g., rare codons or quadruplet codons like UAGG, though this requires specialized ribosomes).

References

-

Chin, J. W., et al. (2002). An Expanded Eukaryotic Genetic Code.[2][3] Science. [Link]

-

Lang, K., & Chin, J. W. (2014). Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins.[2][4][5][3][6][7][8][9][10][11] Chemical Reviews. [Link]

-

Uttamapinant, C., et al. (2015). Genetic Code Expansion Enables Tetrazine-trans-Cyclooctene Ligation for Site-Specific Protein Labeling.[11] Journal of the American Chemical Society. [Link]

-

Nikić, I., et al. (2015). Debugging Eukaryotic Genetic Code Expansion for Site-Specific Protein Labeling. Angewandte Chemie International Edition. [Link]

-

Agostini, M. S., et al. (2017). Biocompatibility of Bioorthogonal Reactions. Bioconjugate Chemistry. [Link]

Sources

- 1. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic Code Expansion- and Click Chemistry-Based Site-Specific Protein Labeling for Intracellular DNA-PAINT Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A readily synthesized cyclic pyrrolysine analogue for site-specific protein “click” labeling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Truncation-free genetic code expansion with tetrazine amino acids for quantitative protein ligations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation | NSF Public Access Repository [par.nsf.gov]

- 6. Bioorthogonal Ligations | Mehl Research Group [mehl.biochem.oregonstate.edu]

- 7. Genetic code expansion, click chemistry, and light-activated PI3K reveal details of membrane protein trafficking downstream of receptor tyrosine kinases [elifesciences.org]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. Genetic code expansion, click chemistry, and light-activated PI3K reveal details of membrane protein trafficking downstream of receptor tyrosine kinases | eLife [elifesciences.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Photophysical Properties of Azidophenylalanine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the photophysical and photochemical properties of azidophenylalanine, a cornerstone unnatural amino acid (UAA) in modern chemical biology, protein engineering, and drug discovery. While the focus is on the principles governing 3-Azido-L-phenylalanine, this document draws upon the extensive experimental data available for its widely used isomer, 4-Azido-L-phenylalanine (pAzF), to illustrate core concepts. The fundamental mechanisms of photoactivation and bioorthogonal reactivity are conserved between these isomers, making this a robust guide for researchers utilizing either compound.

Introduction: Beyond the Canonical 20 Amino Acids

The ability to incorporate unnatural amino acids (UAAs) into proteins has revolutionized our capacity to probe and manipulate biological systems. These bespoke building blocks introduce novel chemical functionalities, enabling precise control over protein structure and function. Among the most versatile UAAs is azidophenylalanine, which uniquely offers a dual-mode functionality. Its phenyl azide group serves as both a potent photo-cross-linker upon UV activation and a bioorthogonal handle for "click chemistry".[1][2] This duality allows for the elegant mapping of molecular interactions and the site-specific installation of imaging probes or therapeutic payloads.[3][4]

This guide will dissect the fundamental photophysical properties that underpin these applications, explain the causality behind experimental design, and provide validated protocols for their implementation in a research setting.

Core Photophysical & Photochemical Properties

The utility of azidophenylalanine is rooted in the unique behavior of its azide moiety when exposed to light. Unlike the native aromatic amino acids, its significance lies not in fluorescence, but in its capacity for photo-initiated covalent bond formation.

UV/Vis Absorption

Like its parent amino acid, L-phenylalanine, azidophenylalanine absorbs light in the UV region. The absorption spectrum of L-phenylalanine exhibits characteristic fine structure with maxima around 252, 258, and 264 nm, arising from π-π* transitions within the phenyl ring.[5] The addition of the azide group to the ring modifies this absorption profile. The UV spectrum of 4-azido-L-phenylalanine shows a strong absorption band in the 250-280 nm range, which is essential for its photoactivation.[6][7]

Fluorescence Properties: A Tale of Quenching

While native phenylalanine possesses a characteristic, albeit weak, fluorescence, the introduction of an azide group effectively quenches this emission. The azide moiety is a well-established fluorescence quencher, meaning it provides a non-radiative pathway for the decay of excited electronic states. Consequently, this compound is considered non-fluorescent, a property that is advantageous as it prevents interference with the signals from fluorophores that are often attached to it via click chemistry.

Photochemistry: The Reactive Nitrene Engine

The defining characteristic of azidophenylalanine is its photochemical reactivity. Upon irradiation with UV light, the azide group undergoes photolysis, releasing a molecule of dinitrogen (N₂) and generating a highly reactive singlet nitrene intermediate.[1][8]

Key Steps in Photoactivation:

-

Excitation: The azidophenylalanine absorbs a photon (typically in the 250-370 nm range), promoting it to an excited state.

-

Nitrogen Extrusion: From the excited state, the molecule rapidly expels a stable N₂ molecule.

-

Nitrene Formation: A highly electrophilic singlet nitrene is formed on the phenyl ring. This species is extremely short-lived, with a lifetime on the order of a nanosecond.[8]

-

Covalent Insertion: The nitrene can readily insert into proximal C-H, N-H, O-H, and S-H bonds, forming a stable covalent bond and thus "cross-linking" the protein to its binding partner.[8]

This ability to form covalent bonds with nearby molecules upon a specific light trigger is the foundation of its use in identifying transient or weak protein-protein and protein-nucleic acid interactions.[1] It is important to note that the singlet nitrene can also rearrange into longer-lived intermediates, such as dehydroazepines, which can subsequently react with nucleophilic residues, providing an alternative cross-linking pathway.[8]

Quantitative Data Summary

The following table summarizes the key properties of azidophenylalanine, with quantitative data provided for the extensively characterized 4-azido-L-phenylalanine isomer.

| Property | Value (for 4-Azido-L-phenylalanine) | Notes & Rationale |

| Molar Mass | 206.205 g·mol⁻¹ | Foundational physical property.[3] |

| Appearance | Off-white solid | Important for material handling and quality control.[3] |

| UV Absorption (λ_max) | ~250-280 nm | Required for photoactivation; overlaps with protein absorbance.[5][6][7] |

| Fluorescence | Quenched | The azide group provides an efficient non-radiative decay pathway. |

| Photoactivation Wavelength | Typically 365 nm in experiments | A compromise wavelength to activate the azide while minimizing damage to native amino acids.[1][8] |

| Primary Photochemical Reaction | R-N₃ + hν → R-:N + N₂ | Light-induced formation of a highly reactive nitrene species.[8] |

| Nitrene Reactivity | Inserts into C-H, N-H, O-H bonds | The basis for its utility as a zero-distance photo-cross-linker.[8] |

Visualization of Core Mechanisms

To clarify these complex processes, the following diagrams illustrate the key photochemical reaction and its application in experimental workflows.

Caption: Photoactivation and cross-linking mechanism of azidophenylalanine.

Applications and Methodological Pillars

The dual nature of the azide group enables two powerful, orthogonal applications in research and drug development.

Pillar 1: Photo-Cross-Linking for Interaction Mapping

By genetically encoding azidophenylalanine at a specific site within a protein of interest, researchers can create a high-precision tool to map its interaction landscape. When this modified protein is in its native cellular environment, UV irradiation will covalently trap its binding partners. Subsequent purification and analysis by mass spectrometry can then identify these partners, providing a snapshot of the protein's interactome at a specific moment.

Caption: Workflow for site-specific protein labeling using SPAAC click chemistry.

Field-Proven Experimental Protocols

The following protocols provide a validated framework for implementing the techniques described above. Adherence to controls is critical for data integrity.

Protocol 1: General Workflow for a Photo-Cross-Linking Experiment

-

Causality: This protocol is designed to covalently trap interacting proteins in their physiological context. The critical control is the "No UV" sample, which validates that the observed interaction is dependent on the light-induced reaction and not a non-specific association during purification.

-

Protein Expression: Genetically encode 3- or 4-Azido-L-phenylalanine into your protein of interest using an appropriate orthogonal tRNA/aminoacyl-tRNA synthetase pair in a suitable expression system (e.g., E. coli, mammalian cells).

-

Co-culture/Incubation: Allow the expressed protein to interact with its potential binding partners within the cellular milieu.

-

Sample Splitting (Validation): Divide the cell culture into two samples:

-

Experimental Sample: To be irradiated with UV light.

-

Control Sample ("No UV"): To be processed identically but kept in the dark.

-

-

Irradiation: Place the experimental sample on ice and irradiate with 365 nm UV light for 5-30 minutes. The optimal time must be determined empirically.

-

Cell Lysis: Harvest and lyse the cells from both the experimental and control samples under denaturing conditions to preserve the covalent cross-link while disrupting non-covalent interactions.

-

Affinity Purification: Purify the bait protein (and its cross-linked partners) using an affinity tag (e.g., His-tag, Strep-tag).

-

Analysis by SDS-PAGE: Elute the purified proteins and resolve them on an SDS-PAGE gel. A higher molecular weight band in the UV-treated sample compared to the control indicates a successful cross-linking event.

-

Identification by Mass Spectrometry: Excise the unique higher molecular weight band from the gel, perform an in-gel tryptic digest, and analyze the resulting peptides by LC-MS/MS to identify the cross-linked partner protein.

Protocol 2: Site-Specific Fluorescent Labeling via SPAAC

-

Causality: This protocol achieves site-specific labeling by leveraging the bioorthogonal nature of the azide-alkyne reaction. The reaction is highly specific, ensuring the fluorophore is attached only at the desired location, leading to homogenous conjugates.

-

Protein Expression and Purification: Express and purify your protein containing a single, site-specifically incorporated azidophenylalanine residue. Ensure the final buffer is free of primary amines (e.g., Tris) if using NHS ester chemistry for other purposes. A phosphate or HEPES buffer is recommended.

-

Reagent Preparation:

-

Dissolve the purified protein in PBS (pH 7.4) to a concentration of 1-5 mg/mL.

-

Prepare a 10 mM stock solution of a strained alkyne-fluorophore conjugate (e.g., DBCO-AF488) in anhydrous DMSO.

-

-

Labeling Reaction:

-

Add the alkyne-fluorophore stock solution to the protein solution to achieve a 5- to 10-fold molar excess of the dye.

-

Rationale: A molar excess ensures the reaction proceeds to completion. The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.

-

-

Incubation: Gently mix and incubate the reaction at 4°C overnight or at room temperature for 1-4 hours. The reaction is typically robust and proceeds efficiently under these conditions.

-

Removal of Excess Dye: Remove the unreacted, excess fluorophore using a desalting column (e.g., PD-10) or size-exclusion chromatography, exchanging the protein into the desired final storage buffer.

-

Validation: Confirm successful labeling by:

-

UV/Vis Spectroscopy: The spectrum should show two absorbance peaks: one for the protein (~280 nm) and one for the attached fluorophore (e.g., ~495 nm for AF488).

-

Mass Spectrometry (Intact Mass): The mass of the labeled protein should be equal to the mass of the unlabeled protein plus the mass of the alkyne-fluorophore.

-

References

-

Tippmann, E. M., et al. (2018). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. ACS Chemical Health & Safety. [Online] Available at: [Link]

-

Azidophenylalanine. Wikipedia. [Online] Available at: [Link]

-

Fenlon, E. E., et al. (2013). Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. NIH Public Access. [Online] Available at: [Link]

-

Chen, Z., et al. (2023). Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging. PubMed. [Online] Available at: [Link]

-

p-Azido-L-phenylalanine. PubChem. [Online] Available at: [Link]

-

Brewer, S. H., et al. (2013). Sensitive, Site-Specific, and Stable Vibrational Probe of Local Protein Environments: 4-Azidomethyl-l-Phenylalanine. The Journal of Physical Chemistry B. [Online] Available at: [Link]

-

Lundrigan, E., et al. (2021). p‐azido‐phenyl alanine (AzF) reaction mechanism. ResearchGate. [Online] Available at: [Link]

-

Uv-vis absorption spectra of (a) phenylalanine (b) tryptophan (c) tyrosine. ResearchGate. [Online] Available at: [Link]

-

Velazquez Escobar, F., et al. (2021). Site-by-site tracking of signal transduction in an azidophenylalanine-labeled bacteriophytochrome with step-scan FTIR spectroscopy. Physical Chemistry Chemical Physics. [Online] Available at: [Link]

-

Bhatt, S., et al. (2014). Site Specific Genetic Incorporation of Azidophenylalanine in Schizosaccharomyces pombe. ResearchGate. [Online] Available at: [Link]

-

Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Agilent Technologies. [Online] Available at: [Link]

Sources

- 1. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p-Azido-L-phenylalanine | C9H10N4O2 | CID 3080772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Azidophenylalanine - Wikipedia [en.wikipedia.org]

- 4. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Dawn of a New Chemistry: Genetic Code Expansion and the Rise of AzF

An In-depth Technical Guide to the History and Application of Azido-phenylalanine in Protein Engineering

This guide provides an in-depth exploration of p-azido-L-phenylalanine (AzF), a cornerstone of modern protein engineering. We will delve into its historical development, the bioorthogonal chemistries it enables, its diverse applications, and detailed protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this unique unnatural amino acid (UAA).

The ability to genetically encode amino acids beyond the canonical 20 has revolutionized protein science. This process, known as genetic code expansion, allows for the site-specific incorporation of unnatural amino acids (UAAs) with novel chemical functionalities directly into proteins during translation. This is achieved by repurposing a stop codon, typically the amber codon (UAG), and introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA.[1][2]

In 2002, the laboratory of Peter Schultz reported the first ribosome-mediated incorporation of p-azido-L-phenylalanine (AzF) into proteins in E. coli.[3] This seminal work marked the introduction of a remarkably versatile chemical handle into the world of protein engineering. The choice of the azido group was strategic; it is small, metabolically stable, and, most importantly, bioorthogonal. This means it does not react with any of the functional groups naturally found in biological systems, making it an ideal tool for specific chemical modifications.

The core of this technology relies on an engineered, orthogonal aminoacyl-tRNA synthetase that specifically recognizes AzF and charges it onto its cognate tRNA, which has been mutated to recognize the amber stop codon.[2] When a gene of interest containing a UAG codon at a specific site is expressed in the presence of this system and AzF, the UAA is incorporated with high fidelity, yielding a protein with a precisely placed azide group.[1][2]

The Reactive Handle: Bioorthogonal Chemistries of the Azide Group

The true power of incorporating AzF into proteins lies in the highly specific and efficient reactions the azide moiety can undergo. These "bioorthogonal" reactions have enabled a vast array of applications, from cellular imaging to the development of novel therapeutics.

The Staudinger Ligation

One of the first bioorthogonal reactions to be employed with AzF-containing proteins was the Staudinger ligation. This reaction involves the formation of a stable amide bond between an azide and a specifically engineered triarylphosphine.[4] The reaction proceeds in two main steps: the initial reaction forms an aza-ylide intermediate, which is then trapped intramolecularly to yield the final amide-linked product. The Staudinger ligation is highly selective and can be performed in aqueous environments, making it suitable for modifying purified proteins.[5] It has been successfully used for site-specific protein immobilization on surfaces to create protein microarrays and for conjugating various molecules to proteins.[4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," significantly broadened the utility of AzF.[6][7] This reaction results in the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by Cu(I) ions.[] CuAAC is renowned for its high efficiency, specificity, and rapid reaction rates, often proceeding to near-quantitative yields even at low reactant concentrations.[9] This has made it a workhorse for a multitude of applications, including the attachment of fluorophores, biotin, and other probes for activity-based protein profiling (ABPP) and the synthesis of complex bioconjugates like antibody-drug conjugates.[10] However, the requirement for a copper catalyst, which can be toxic to living cells, limits its application in live-cell studies.[11]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity associated with CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[11][12] This reaction leverages the inherent ring strain of cyclooctynes to react with azides without the need for a metal catalyst.[13] The release of this ring strain provides the thermodynamic driving force for the reaction. SPAAC is highly bioorthogonal and has become the method of choice for labeling proteins in living cells and even whole organisms.[14][15] By simply supplying AzF in the cell culture medium and subsequently adding a cyclooctyne-conjugated probe, researchers can visualize proteins in their native environment, track their movement, and study their interactions in real-time.[11]

Table 1: Comparison of Bioorthogonal Ligation Chemistries for AzF

| Feature | Staudinger Ligation | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Reactants | Azide, Phosphine | Azide, Terminal Alkyne | Azide, Strained Alkyne (e.g., Cyclooctyne) |

| Product | Amide Linkage | Triazole Linkage | Triazole Linkage |

| Catalyst | None | Copper (I) | None |

| Kinetics | Moderate | Very Fast | Fast |

| Live-Cell Compatible | Yes | No (due to copper toxicity) | Yes |

| Primary Use Cases | Protein immobilization, Bioconjugation in vitro | Labeling of purified proteins, Synthesis of ADCs | Live-cell imaging, In vivo labeling |

Core Applications in Research and Drug Development

The ability to site-specifically incorporate AzF has unlocked a wide range of applications, fundamentally changing how proteins are studied and engineered.

High-Resolution Protein Imaging

A primary application of AzF is the site-specific labeling of proteins with fluorescent dyes for imaging. By incorporating AzF and then using SPAAC to attach a cyclooctyne-fluorophore conjugate, researchers can visualize proteins in live cells with high precision.[15] This approach avoids the use of bulky fluorescent protein tags (like GFP), which can sometimes interfere with the protein's natural function or localization.[16] This has been instrumental in studying protein dynamics, localization, and trafficking within the complex cellular environment.

Mapping Protein-Protein Interactions via Photo-Crosslinking

The azide group in AzF is not only a chemical handle but also a photo-activatable crosslinker.[17] Upon exposure to UV light, the aryl azide is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules, including interacting proteins.[18] By incorporating AzF at specific locations on a protein's surface, researchers can "trap" transient or weak protein-protein interactions that are often difficult to detect by other means.[19] This powerful technique has been used to map the interfaces of protein complexes and to identify novel interaction partners within living cells.[18]

Advancing Drug Discovery and Biotherapeutics

In the realm of drug development, AzF provides a precise tool for constructing antibody-drug conjugates (ADCs). By incorporating AzF at a specific site on an antibody, a cytotoxic drug can be attached with a defined stoichiometry and location. This leads to more homogeneous ADC populations with improved pharmacokinetic properties and therapeutic indices compared to traditional random conjugation methods.[20] Furthermore, AzF is used in target identification and validation studies, where it can be used to covalently link a drug candidate to its protein target for subsequent identification by mass spectrometry.

Methodologies and Experimental Protocols

This section provides standardized, step-by-step protocols for the incorporation and subsequent modification of AzF in both bacterial and mammalian systems.

Protocol: Site-Specific Incorporation of AzF in E. coli

This protocol outlines the expression and purification of a target protein containing AzF at a specified site.

Prerequisites:

-

An E. coli expression vector for your gene of interest with an amber (TAG) stop codon at the desired incorporation site.

-

A compatible plasmid expressing the orthogonal AzF-specific aminoacyl-tRNA synthetase and its cognate tRNA (e.g., pEVOL-p-AzF).

-

E. coli expression strain (e.g., BL21(DE3)).

-

p-azido-L-phenylalanine (AzF).

Step-by-Step Methodology:

-

Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the pEVOL-p-AzF plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C.

-

Expression Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Add AzF to a final concentration of 1 mM. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to the recommended final concentration (e.g., 0.1-1 mM).

-

Expression: Reduce the temperature to 18-25°C and continue shaking for 12-16 hours.

-

Harvesting and Purification: Harvest the cells by centrifugation. Purify the AzF-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if using a His-tag).

-

Verification: Confirm the successful incorporation of AzF by ESI-Q-TOF mass spectrometry. The mass of the purified protein should correspond to the expected mass with the AzF substitution.

Diagram: Workflow for AzF Incorporation in E. coli

Caption: Workflow for site-specific incorporation of AzF in E. coli.

Protocol: SPAAC Labeling of AzF-Containing Proteins in Live Mammalian Cells

This protocol describes the labeling of an AzF-containing protein with a fluorescent probe for live-cell imaging.

Prerequisites:

-

Mammalian expression vectors for your gene of interest (with a TAG codon) and the orthogonal AzF synthetase/tRNA pair.

-

Mammalian cell line (e.g., HEK293T).[19]

-

p-azido-L-phenylalanine (AzF).

-

A cyclooctyne-conjugated fluorescent dye (e.g., DBCO-fluorophore).

Step-by-Step Methodology:

-

Cell Plating: Plate HEK293T cells in a suitable format (e.g., glass-bottom dish for microscopy) such that they reach 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the plasmids for the gene of interest and the AzF synthetase/tRNA pair using a suitable transfection reagent (e.g., PEI).[19]

-

UAA Incorporation: 6-8 hours post-transfection, replace the medium with fresh medium supplemented with 1 mM AzF.[19]

-

Protein Expression: Allow the protein to express for 24-48 hours.

-

Labeling: Remove the AzF-containing medium and wash the cells gently with PBS. Add fresh medium containing the cyclooctyne-fluorophore conjugate (typically 10-50 µM) and incubate for 30-60 minutes at 37°C.

-

Washing: Wash the cells 2-3 times with fresh medium or PBS to remove any unreacted probe.

-

Imaging: Image the cells using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.

Diagram: SPAAC Labeling in Live Mammalian Cells

Caption: General workflow for SPAAC-based labeling in live mammalian cells.

Protocol: Photo-Crosslinking of AzF-Containing Proteins

This protocol provides a general workflow for identifying protein interaction partners using AzF-mediated photo-crosslinking.

Prerequisites:

-

Cells expressing the AzF-containing protein of interest (as described in protocols 4.1 or 4.3).

-

UV light source (typically 365 nm).[19]

Step-by-Step Methodology:

-

Expression: Express the AzF-containing protein in your system of choice (E. coli or mammalian cells).

-

UV Irradiation: For live cells, place the culture plate on ice and irradiate with 365 nm UV light for 15-30 minutes.[19] For purified protein samples, irradiate in a suitable buffer. This step converts the azide to the reactive nitrene, inducing covalent crosslinking to adjacent molecules.

-

Cell Lysis: Harvest and lyse the cells in a buffer containing protease inhibitors.[19]

-

Analysis by SDS-PAGE: Analyze the cell lysate by SDS-PAGE and Western blotting using an antibody against your protein of interest or an affinity tag. Covalently crosslinked complexes will appear as higher molecular weight bands compared to the non-crosslinked protein.

-

Identification by Mass Spectrometry: To identify the crosslinked partner(s), the high molecular weight band can be excised from a gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.

Challenges and Future Outlook

Despite its widespread success, there are challenges associated with the use of AzF. The azide moiety can be reduced to an amine by cellular reducing agents like glutathione, though this is often a minor side reaction.[20] Recent work has focused on developing methods to chemically restore the azide from the reduced amine, ensuring product homogeneity.[20]

The future of AzF and related UAAs is bright. New orthogonal synthetase/tRNA pairs are continually being evolved to incorporate AzF with greater efficiency and fidelity in a wider range of organisms, including plants and animals.[21] The development of novel bioorthogonal reactions and photo-activatable groups continues to expand the molecular toolkit available to protein engineers. As our ability to manipulate the genetic code becomes more sophisticated, AzF will undoubtedly remain a central player in unraveling complex biological processes and in the design of next-generation protein therapeutics and biomaterials.

References

-

Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. (2015). PubMed. Retrieved February 6, 2026, from [Link]

-

Protein Substitutes in PKU; Their Historical Evolution - PMC. (2021). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

The Effects of p-Azidophenylalanine Incorporation on Protein Structure and Stability. (2020). ACS Publications. Retrieved February 6, 2026, from [Link]

-

Site-Specific Protein Immobilization by Staudinger Ligation. (n.d.). Raines Lab - University of Wisconsin-Madison. Retrieved February 6, 2026, from [Link]

-

Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents. (2022). PubMed. Retrieved February 6, 2026, from [Link]

-

Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC. (2021). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

Capture and mass spectrometry analysis of effector-substrate complexes using genetically incorporated photo-crosslinkers in host cells - PMC. (2022). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

Combined biosynthesis and site-specific incorporation of phenylalanine derivatives from aryl aldehydes or carboxylic acids in engineered bacteria. (2024). bioRxiv. Retrieved February 6, 2026, from [Link]

-

The genetic incorporation of p-azidomethyl-l-phenylalanine into proteins in yeast. (2018). PubMed. Retrieved February 6, 2026, from [Link]

-

Genetically encoded crosslinking amino acids. p-Azido-l-phenylalanine... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging. (2023). PubMed. Retrieved February 6, 2026, from [Link]

-

Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells. (2020). PubMed. Retrieved February 6, 2026, from [Link]

-

NcAAs for photocrosslinking: benzoyl-phenylalanine (Bpa, 1)... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. (n.d.). Angewandte Chemie International Edition. Retrieved February 6, 2026, from [Link]

-

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). ACS Publications. Retrieved February 6, 2026, from [Link]

-

Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

-

Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids. (n.d.). UCLA. Retrieved February 6, 2026, from [Link]

-

Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. (n.d.). SciSpace. Retrieved February 6, 2026, from [Link]

-

Bioorthogonal Reactions for Labeling Proteins. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. (n.d.). SpringerLink. Retrieved February 6, 2026, from [Link]

-

Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide-Alkyne Cycloaddition. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. (2021). ACS Publications. Retrieved February 6, 2026, from [Link]

-

Traceless Staudinger Ligation to Access Stable Aminoacyl- or Peptidyl-Dinucleotide. (2023). ACS Publications. Retrieved February 6, 2026, from [Link]

-

Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

-

A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. (2020). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. (2026). Oreate AI Blog. Retrieved February 6, 2026, from [Link]

-

Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells. (2021). bioRxiv. Retrieved February 6, 2026, from [Link]

-

Bioorthogonal Labeling and Click-Chemistry-Based Visualization of the Tannerella forsythia Cell Wall. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

-

Protein Engineering with the Traceless Staudinger Ligation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

Supporting Information. (n.d.). Wiley-VCH. Retrieved February 6, 2026, from [Link]

Sources

- 1. Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. raineslab.com [raineslab.com]

- 5. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 10. mdpi.com [mdpi.com]

- 11. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]

- 14. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Capture and mass spectrometry analysis of effector-substrate complexes using genetically incorporated photo-crosslinkers in host cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The genetic incorporation of p-azidomethyl-l-phenylalanine into proteins in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 3-Azido-L-phenylalanine

Introduction: Acknowledging the Duality of a Powerful Research Tool

3-Azido-L-phenylalanine is a cornerstone of modern chemical biology and drug development. As an unnatural amino acid, its true power lies in the azide moiety, which serves as a versatile chemical handle for "click chemistry" and other bioorthogonal ligation reactions. This allows for the precise, site-specific labeling of proteins, enabling researchers to visualize, track, and manipulate biological systems with unprecedented control.[1][2] However, the very reactivity that makes this molecule invaluable also introduces significant safety considerations. The azide functional group is energetically unstable and must be handled with informed caution.[3][4]

This guide moves beyond a simple recitation of standard safety data sheet (SDS) points. It is designed to provide researchers, scientists, and drug development professionals with a deeper, mechanistic understanding of the hazards associated with this compound. By understanding the causality behind each safety protocol, you will be empowered to build a self-validating system of safety in your laboratory, ensuring both the integrity of your research and the well-being of your team.

Hazard Identification and In-Depth Risk Assessment

The primary risks associated with this compound stem from two distinct properties: the energetic nature of the organic azide and the largely uncharacterized toxicological profile of the molecule as a whole.

The Energetic Azide: Understanding Chemical Instability

Organic azides are classified as "energetic" materials because the azide group (-N₃) has a high nitrogen content and can decompose exothermically, releasing nitrogen gas (N₂). This decomposition can be initiated by external energy sources.[4]

-

Thermal Sensitivity: While many aryl azides are relatively stable compared to their inorganic or alkyl counterparts, they can decompose upon heating.[5][6] Studies on 4-Azido-L-phenylalanine have identified an exothermic decomposition point of 124°C.[7] It is critical to note that this is the onset temperature; prolonged heating at lower temperatures, especially in the absence of a solvent, can still pose a risk.[7]

-

Shock and Friction Sensitivity: Organic azides can be sensitive to mechanical shock and friction.[4][8] This is the primary reason why using metal spatulas or ground-glass joints should be strictly avoided. The friction from these surfaces can provide the activation energy needed to initiate decomposition.[3][4][9]

-

Reactivity with Metals: Azides can react with heavy metals (e.g., copper, lead, silver, mercury) to form highly shock-sensitive and explosive metal azides.[4][9] This is of paramount importance when considering waste disposal, as pouring azide-containing solutions down drains can lead to the formation of explosive salts in copper or lead pipes.[8][10]

-

Acid Sensitivity: In the presence of strong acids, azides can form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive compound.[4][8] Therefore, azide waste streams must never be mixed with acidic waste.[4]

-

Incompatible Solvents: Halogenated solvents like dichloromethane and chloroform should never be used as reaction media with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[3][4]

A general guideline for assessing the stability of organic azides is the "Rule of Six," which suggests there should be at least six carbon atoms for each energetic group (like an azide) to provide sufficient dilution and render the compound relatively safe.[4] this compound, with 9 carbons and one azide group, generally fits within this guideline for relative stability under normal handling conditions, but this does not eliminate the inherent hazards.

Toxicological Profile: An Area of Uncertainty

A critical point to recognize is that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[11] This lack of comprehensive data necessitates treating the compound with a high degree of caution.

| Hazard Class | GHS Classification & Precautionary Statements | Causality and Field Insights |

| Acute Toxicity | H302: Harmful if swallowed. [12][13] P270: Do not eat, drink or smoke when using this product.[12] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[12] | Ingestion can lead to systemic toxicity. The azide moiety is structurally similar to cyanide and can act as an enzyme inhibitor.[3] All routes of exposure should be minimized. |

| Skin Irritation | H315: Causes skin irritation. [12][13] P280: Wear protective gloves...[12] P302+P352: IF ON SKIN: Wash with plenty of water.[12] | Direct contact can cause local inflammation and irritation. The molecule can be absorbed through the skin, presenting a systemic exposure risk.[8] |

| Eye Irritation | H319: Causes serious eye irritation. [12][13] P280: Wear...eye protection.[12] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] | The powder form presents a significant risk of eye contact. Immediate and prolonged flushing is critical to prevent serious damage. |

| Respiratory Irritation | H335: May cause respiratory irritation. [12] P261: Avoid breathing dust.[12] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[12] | Inhalation of the fine powder can irritate the respiratory tract. All handling of the solid should be done in a ventilated enclosure to prevent aerosolization. |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety posture relies on a combination of engineering controls to isolate the hazard and PPE to protect the individual.

Foundational Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, especially in its solid form, must be conducted within a certified chemical fume hood.[8][14] This serves two primary purposes: it protects the user from inhaling airborne particulates and it provides a contained space in the unlikely event of an energetic decomposition.

-

Safety Showers and Eyewash Stations: These must be immediately accessible (within 10 seconds of travel time) and tested regularly.[14][15] Their locations must be known to all personnel before work begins.[15]

-

Designated Work Area: Establish a clearly marked "Azide Use Area" within the lab to prevent cross-contamination and ensure that incompatible materials are not inadvertently introduced.[9]

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be tailored to the specific task being performed.

| Task | Eye/Face Protection | Hand Protection | Body Protection | Additional Recommendations |

| Receiving & Unpacking | Safety Glasses | Nitrile Gloves | Lab Coat | Inspect container for damage in a well-ventilated area.[3] |

| Weighing & Aliquoting (Solid) | Safety Goggles & Face Shield[9] | Double Nitrile Gloves[3][9] | Lab Coat | Mandatory use of a chemical fume hood.[3][14] A blast shield is highly recommended, especially for quantities >1g.[3][8] |

| Solution Preparation & Handling | Safety Goggles[8] | Double Nitrile Gloves | Lab Coat | Must be performed within a chemical fume hood. |

| Waste Disposal | Safety Goggles | Double Nitrile Gloves | Lab Coat | Ensure waste container is properly labeled and stored away from incompatible materials. |

Step-by-Step Protocols for Safe Handling & Storage

Adherence to standardized protocols is essential for mitigating risks. These protocols are designed to be self-validating by eliminating common points of failure.

Protocol: Weighing and Aliquoting Solid this compound

-

Preparation: Don all required PPE (Safety Goggles, Face Shield, Double Nitrile Gloves, Lab Coat). Ensure a blast shield is in place within the fume hood.

-

Containment: Perform all steps inside a certified chemical fume hood.

-

Tool Selection: Use only anti-static weighing boats and non-metallic (plastic or ceramic) spatulas.[3][8] This is a critical step to prevent initiation by static discharge or friction from metal tools.

-

Transfer: Carefully transfer the desired amount of solid. Avoid any actions that could generate dust or cause mechanical shock.

-

Clean-Up: After weighing, carefully wipe down the balance and surrounding area with a damp paper towel to collect any residual dust. Dispose of the towel as hazardous waste.

-

Storage: Immediately and tightly seal the stock container and return it to its designated storage location.

Protocol: Storage and Incompatibility Management

-

Temperature: Store the compound at -20°C in a dry, well-ventilated place.[1][11][16]

-

Container: Keep the container tightly closed and clearly labeled.[11][14] Use polyethylene or polypropylene containers for long-term storage.[12]

-

Segregation: Store this compound away from all incompatible materials. This is a crucial, non-negotiable safety requirement.

| Incompatible Material Class | Specific Examples | Reason for Incompatibility |

| Acids | Sulfuric acid, nitric acid, hydrochloric acid | Forms highly toxic and explosive hydrazoic acid (HN₃).[4][8] |

| Metals | Copper, lead, brass, silver, mercury | Forms highly shock-sensitive and explosive heavy metal azides.[4][9] |

| Halogenated Solvents | Dichloromethane, chloroform, carbon tetrachloride | Can form extremely unstable di- and tri-azidomethane.[3][4] |

| Oxidizing Agents | Bromine, nitric acid, chromyl chloride | Can lead to violent, explosive reactions.[9] |

Emergency Response: Preparedness and Action

A swift and correct response to an emergency can significantly reduce its impact.

Spill Response Workflow

The appropriate response to a spill depends on its size and location. The following workflow should be ingrained in all laboratory personnel.

Caption: Mandatory workflow for the safe disposal of azide-containing waste.

The cardinal rule of azide disposal is to never pour it down the drain. [8][10]The risk of forming explosive metal azides in the plumbing system is significant and has caused serious laboratory incidents. [10][17]All waste, including dilute solutions and contaminated materials, must be collected and disposed of through your institution's environmental health and safety (EH&S) program. [4][10]While chemical deactivation methods exist, they should only be performed by highly trained personnel and are generally not recommended over professional disposal services.

Conclusion

This compound is a powerful tool that demands respect and a thorough understanding of its intrinsic hazards. By moving beyond mere compliance and embracing a safety culture founded on mechanistic understanding, researchers can confidently and safely harness the capabilities of this molecule. The protocols and insights provided in this guide are designed to form the foundation of a self-validating safety system in your laboratory. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before beginning any work.

References

-

Carl ROTH. (2019). Safety Data Sheet: 4-Azido-L-phenylalanine. Retrieved from [Link]

-

Yale Environmental Health & Safety. (2021). Sodium Azide. Retrieved from [Link]

-

University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

-

University of Tennessee Health Science Center. (2019). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]

-

Duke University Safety Office. (n.d.). Sodium Azide SOP. Retrieved from [Link]

-

University of New Mexico Chemistry Department. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). p-Azido-L-phenylalanine. PubChem Compound Database. Retrieved from [Link]

- Benati, L., Montevecchi, P. C., & Spagnolo, P. (n.d.). Thermal Reactions of Aryl Azides with trans-I ,2-Dibenzoyl- and trans-I ,2-Diacetyl-ethylene. RSC Publishing.

-

Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

-

Quicktest. (2022). Safety equipment, PPE, for handling acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. PMC. Retrieved from [Link]

-

University of California, Davis. (n.d.). Sodium azide Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (2025). A study on the thermal stability of organic azides. Retrieved from [Link]

-

MCF Environmental Services. (2023). What Is Sodium Azide And How Do I Safely Dispose Of It? Retrieved from [Link]

-

ChemSee. (n.d.). ChemNote: Azides. Retrieved from [Link]

- CONICET. (2016). A reliable one-pot synthesis of aryl azides from aryl amines using organotin azides as effective and recoverable.

-

Wikipedia. (n.d.). Azidophenylalanine. Retrieved from [Link]

- Smolinsky, G. (n.d.). Thermal Reactions of Substituted Aryl Azides: The Nature of the Azene Intermediate. Journal of the American Chemical Society.

Sources

- 1. 4-Azido- L -phenylalanine = 98 33173-53-4 [sigmaaldrich.com]

- 2. Azidophenylalanine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. Thermal reactions of aryl azides with trans-1,2-dibenzoyl- and trans-1,2-diacetyl-ethylene. Reactivity of 4,5-dibenzoyl- and 4,5-diacetyl-1-aryltriazolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.unm.edu [chemistry.unm.edu]

- 9. safety.duke.edu [safety.duke.edu]

- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]

- 11. carlroth.com [carlroth.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. p-Azido-L-phenylalanine | C9H10N4O2 | CID 3080772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. ehs.yale.edu [ehs.yale.edu]

- 16. 4-Azido-L-phenylalanine | TargetMol [targetmol.com]

- 17. ChemNote: Azides | ChemSee [chemsee.com]

Methodological & Application

Application Note: Precision Site-Specific Protein Labeling via Genetic Incorporation of 3-Azido-L-phenylalanine

Executive Summary & Rationale

Traditional protein conjugation methods targeting Lysine (amine) or Cysteine (thiol) residues often result in heterogeneous mixtures. This stochastic labeling leads to batch-to-batch variability, altered pharmacokinetics in Antibody-Drug Conjugates (ADCs), and potential disruption of the protein’s active site.

This guide details the site-specific incorporation of 3-Azido-L-phenylalanine (AzPhe/pAzF) , a non-canonical amino acid (ncAA), into proteins using Escherichia coli. By hijacking the amber stop codon (TAG), we introduce a chemically unique azide handle at a user-defined position. This handle is inert to biological functionalities but reacts rapidly with alkynes via "Click Chemistry," enabling precise, homogeneous labeling.

Comparison of Labeling Modalities

| Feature | Lysine/Cysteine Coupling | AzPhe Incorporation (Bioorthogonal) |

| Selectivity | Low (Multiple reactive sites) | Absolute (Defined by TAG codon) |

| Stoichiometry | Variable (Poisson distribution) | Controlled (1:1 or defined 2:1) |

| Site Control | Random | Rational Design (Solvent exposed loops) |

| Chemistry | NHS-Ester / Maleimide | CuAAC or SPAAC (Click) |

Mechanism of Action: Orthogonal Translation

The core of this technology is the Orthogonal Translation System (OTS) . We utilize a mutant tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNA (MjtRNACUA) derived from Methanocaldococcus jannaschii.

-

The Plasmid System: The pEVOL-pAzF plasmid expresses the orthogonal pair. The synthetase is engineered to recognize only AzPhe and not endogenous amino acids.

-

Suppression: The tRNA has a CUA anticodon that recognizes the UAG (Amber) stop codon on the mRNA of your Protein of Interest (POI).

-